Methyl 2-(4-phenylphenoxy)propanoate
Description
Methyl 2-(4-phenylphenoxy)propanoate is an ester derivative of 2-(4-phenylphenoxy)propanoic acid, characterized by a biphenyl ether moiety and a methyl ester group. The compound’s key features include a rigid 4-phenylphenoxy group, which may enhance lipophilicity, and a methyl ester that influences solubility and metabolic stability. Comparisons with similar compounds highlight how structural variations affect reactivity, stability, and applications .
Properties
IUPAC Name |
methyl 2-(4-phenylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18-2)19-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXZHGCUKGGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326086 | |
| Record name | methyl 2-(4-phenylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93434-64-1 | |
| Record name | NSC523911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-phenylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-phenylphenoxy)propanoate can be synthesized through the esterification of 2-(4-phenylphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-phenylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 2-(4-phenylphenoxy)propanoic acid and methanol.
Reduction: 2-(4-phenylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-phenylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism by which methyl 2-(4-phenylphenoxy)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between Methyl 2-(4-phenylphenoxy)propanoate and related compounds, based on substituents, ester groups, and functional properties:
*Molecular formula inferred from structural analysis. † refers to the acid form (2-methyl-2-(4-phenylphenoxy)propanoic acid, C₁₀H₁₁ClO₃), which differs in substituents and functional groups.
Key Comparative Insights:
Substituent Effects: The 4-phenylphenoxy group in the target compound provides a planar, hydrophobic backbone, contrasting with electron-withdrawing groups like 4-chlorobenzoyl (Impurity D, ) or polar groups like 4-hydroxyphenoxy (Ethyl derivative, ). These differences influence solubility and interaction with biological targets. Natural analogs such as 竹叶榕素 () incorporate heterocyclic benzofuran systems, which may confer antioxidant activity absent in purely synthetic derivatives .
Ester Group Variations :
- Methyl esters (Target, Impurity D, ) generally exhibit higher volatility and faster metabolic hydrolysis than ethyl or pentenyl esters .
- Pentenyl esters () enhance lipid solubility, making them suitable for prodrug formulations .
Hydroxy groups (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate, ) introduce polarity, affecting dissolution rates and renal excretion.
Research Findings and Implications
- Pharmaceutical Impurities : Impurity D () highlights the importance of controlling byproducts during synthesis, as chlorinated analogs may exhibit unintended toxicity.
- Natural vs. Synthetic Derivatives: The benzofuran-containing propanoate () demonstrates how natural products inspire drug design, though synthetic derivatives offer tunable properties.
- Metabolic Stability : Methyl esters are prone to enzymatic hydrolysis, whereas bulkier esters (e.g., pentenyl ) may prolong half-life in vivo.
Biological Activity
Methyl 2-(4-phenylphenoxy)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C16H18O3
- Molecular Weight : 270.31 g/mol
- IUPAC Name : this compound
The compound features a propanoate group linked to a phenoxy moiety, which is characterized by a phenyl ring attached to another phenyl group. This structural arrangement may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Inhibition of Histone Deacetylase (HDAC)
A study highlighted the anticancer potential of phenolic derivatives by demonstrating their ability to inhibit HDAC activity, which is crucial in regulating gene expression related to cancer progression. The inhibition of HDAC leads to increased expression of tumor suppressor genes and reduced growth of cancer cells, suggesting that this compound may share similar mechanisms .
Phytotoxic Effects
The phytotoxicity of related compounds has been studied extensively, with findings suggesting that certain phenolic compounds can inhibit seed germination and root growth in plants. This activity is often concentration-dependent, indicating that this compound may also affect plant growth through similar mechanisms .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
